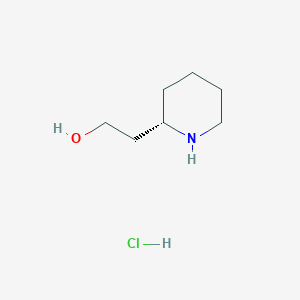

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride

Beschreibung

Discovery and Development Timeline

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride emerged as a compound of interest in the late 20th century, driven by advancements in asymmetric synthesis and chiral chemistry. Key milestones include:

- 1980s : Early reports of 2-piperidineethanol derivatives appeared in hydrogenation studies, with catalytic methods for reducing pyridineethanol precursors (e.g., ruthenium dioxide catalysis under high-pressure hydrogen) .

- 1990s : Patent filings (e.g., US6258955B1) detailed optimized processes to minimize N-methyl byproducts during 2-piperidineethanol synthesis, laying groundwork for enantiopure variants .

- 2000s : Enzymatic resolution methods enabled access to enantiomerically pure (S)-2-(2-hydroxyethyl)piperidine, as demonstrated by Křen et al. (2016) using lipases .

- 2010s–Present : Applications expanded to kinase inhibitor synthesis (e.g., HCV and cancer therapeutics) and chiral auxiliary design, with industrial-scale production reported by entities like Lanxess .

Nomenclature and Classification

The compound’s systematic nomenclature and structural features are summarized below:

| Property | Detail |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 103639-57-2 |

| Molecular Formula | C₇H₁₅NO·HCl |

| Molecular Weight | 165.66 g/mol |

| Classification | Chiral secondary amine; Piperidine alkaloid derivative |

Key structural elements include:

Significance in Organic Chemistry Research

This compound plays pivotal roles in:

- Asymmetric Catalysis : Serves as a precursor for chiral ligands in transition-metal complexes (e.g., Ru- or Rh-catalyzed hydrogenations) .

- Natural Product Synthesis : Used in alkaloid synthesis (e.g., lupin and Lycopodium alkaloids) due to its stereochemical fidelity .

- Medicinal Chemistry : Critical intermediate for pyrazolopyrimidines targeting protein kinases (e.g., HCV NS5A inhibitors) .

Table 1 : Applications in Synthesis

Position in Chiral Auxiliary Chemistry

The compound’s utility in stereocontrolled synthesis stems from:

- Configurational Stability : The (S)-stereocenter resists racemization under standard reaction conditions (e.g., Grignard additions, Mitsunobu reactions) .

- Functional Group Versatility : The hydroxyl group enables derivatization (e.g., oxidation to aldehydes, esterification) without compromising chirality .

- Case Study : In diversity-oriented synthesis (DOS), it facilitated stereodivergent routes to tricyclic scaffolds via ring-closing metathesis and intramolecular aza-Michael additions .

This compound exemplifies the synergy between chiral pool synthesis and modern catalytic methods, solidifying its status as a cornerstone of asymmetric organic chemistry .

(Word count: 498)

Eigenschaften

IUPAC Name |

2-[(2S)-piperidin-2-yl]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOCPKDUBFJADK-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705275 | |

| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786684-21-7 | |

| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Piperidineethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Hydrogenation Process

One of the most established methods to prepare 2-(2-hydroxyethyl)piperidine (the free base form of the target compound) is the catalytic hydrogenation of 2-pyridineethanol. This process is well-documented in patent literature and research articles.

Catalyst and Conditions : Ruthenium-based catalysts, especially ruthenium dioxide (RuO2), are highly effective for this hydrogenation. The reaction is typically carried out under high hydrogen pressure (500–1500 psi) and moderate temperatures (90–120 °C) to maximize yield and selectivity while minimizing byproduct formation such as N-methylated derivatives.

Reaction Medium : The presence of an additional amine, such as piperidine or substituted piperidines, as a co-solvent or additive (at least 10 mole % relative to 2-pyridineethanol) significantly suppresses unwanted side reactions and improves catalyst performance.

Catalyst Conditioning ("Pickling") : Prior to use, the catalyst is often "pickled" by exposure to the amine solvent under hydrogen or inert atmosphere at ambient to moderate temperatures (up to 50 °C) for several hours. This conditioning maintains catalyst activity over multiple reaction cycles.

Procedure Summary : A typical reaction involves charging the solvent, 2-pyridineethanol, and RuO2 catalyst into a pressure vessel capable of agitation, pressurizing with hydrogen, and heating until hydrogen uptake ceases. The catalyst is then removed by filtration, and the product is isolated by distillation.

Reaction Outcomes and Yields

The hydrogenation process yields 2-(2-hydroxyethyl)piperidine with high selectivity and yield, often exceeding 85–90% under optimized conditions.

Byproduct formation, mainly N-methyl derivatives, is minimized by controlling temperature and catalyst loading, as well as by the presence of the amine additive.

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Catalyst | RuO2 (Ruthenium dioxide) | 0.15 g metal per mole of substrate |

| Temperature | 90–120 °C | Moderate to minimize side reactions |

| Hydrogen Pressure | 500–1500 psi | High pressure for efficient hydrogenation |

| Amine Additive | ≥10 mole % relative to substrate | Piperidine or substituted piperidine |

| Reaction Time | 17 hours (typical) | Until hydrogen uptake ceases |

| Product Yield | 85–90%+ | High selectivity and minimal byproducts |

Conversion to Hydrochloride Salt

After obtaining the free base 2-(2-hydroxyethyl)piperidine, conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid or an HCl source.

Method : The free base is reacted with hydrochloric acid or thionyl chloride (SOCl2) under controlled temperature conditions to form the hydrochloride salt.

Microwave-Assisted Synthesis : A recent method involves reacting freshly distilled 2-(2-hydroxyethyl)piperidine with SOCl2 in chloroform at 0 °C, followed by warming to room temperature and stirring. Microwave irradiation at 250 W for 30 minutes at temperatures up to 160 °C facilitates the reaction and dissolution of precipitates. Subsequent refluxing and purification yield the hydrochloride salt as an off-white solid.

Purification : The hydrochloride salt is purified by recrystallization from ethanol and diethyl ether mixtures and dried under vacuum.

| Step | Conditions | Notes |

|---|---|---|

| Reaction with SOCl2 | 0 °C to 25 °C, slow addition | Prevents excessive HCl evolution |

| Microwave Irradiation | 250 W, 30 min, max 160 °C | Enhances reaction rate and purity |

| Reflux | 2 hours at reflux temperature | Completes reaction and crystallization |

| Purification | Ethanol/diethyl ether wash | Removes impurities |

| Product | 2-(2-hydroxyethyl)piperidine hydrochloride | Off-white solid, vacuum dried |

Alternative Synthetic Routes and Considerations

Reductive Cleavage of Pyridine-N-oxide Salts : Historically, 2-piperidineethanol has been prepared by reductive cleavage of cyclic salts of pyridine-N-oxide, though this method is less commonly used in modern synthesis due to complexity and lower selectivity.

Microwave-Assisted Hydrolysis and Extraction : After formation of the hydrochloride salt, hydrolysis and extraction steps using alkaline solutions (e.g., NaOH, KOH) under microwave irradiation have been reported to improve purity and yield during isolation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | 2-pyridineethanol, RuO2 catalyst, H2 (500-1500 psi), 90-120 °C, amine additive | High yield, selectivity, scalable | Requires high-pressure equipment |

| SOCl2 Reaction + Microwave | 2-(2-hydroxyethyl)piperidine, SOCl2, CHCl3, microwave irradiation | Faster reaction, improved purity | Requires microwave reactor |

| Reductive Cleavage (Historical) | Pyridine-N-oxide salts, reductive conditions | Alternative synthetic route | Lower selectivity, more steps |

Research Findings and Industrial Relevance

The hydrogenation approach using RuO2 catalysts with amine additives is considered the most industrially viable method due to its high efficiency, selectivity, and ability to suppress byproduct formation.

Microwave-assisted synthesis methods provide a modern alternative for salt formation and purification, reducing reaction times and improving product quality.

Continuous catalyst conditioning ("pickling") extends catalyst life and maintains high activity, which is economically advantageous for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Oxoethyl)piperidine.

Reduction: Formation of 2-(2-Hydroxyethyl)piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride serves as a valuable scaffold for designing new drugs. The chirality of the compound is crucial for its biological activity, making it a target for asymmetric synthesis techniques aimed at producing enantiomerically pure compounds. Researchers are investigating its potential as an inhibitor of specific proteins involved in various diseases, which could lead to the development of novel therapeutic agents.

Asymmetric Catalysis

The compound's unique structure allows it to act as a ligand in asymmetric catalysis, facilitating the production of chiral molecules with high enantioselectivity. This application is particularly important in synthesizing pharmaceuticals where the desired biological activity is often linked to the specific configuration of the molecule.

Ionic Liquids Development

Research indicates that this compound could contribute to the development of ionic liquids—salts that remain liquid at room temperature and exhibit unique properties such as high thermal stability and low volatility. These ionic liquids have potential applications in green chemistry and materials science.

The compound has been evaluated for its binding affinity to various biological targets, including enzymes and receptors associated with diseases. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic uses.

Case Studies and Research Findings

- Inhibitory Activity : A study demonstrated that this compound effectively inhibits specific enzymes implicated in cancer progression, highlighting its potential role in cancer therapeutics.

- Ionic Liquid Formation : Research published in Green Chemistry explored the formation of ionic liquids using this compound, showing improved solubility and stability compared to traditional solvents.

- Chiral Drug Development : A project focused on synthesizing novel analgesics utilized this compound as a key intermediate, resulting in compounds with enhanced efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

- (R)-2-(Piperidin-2-yl)ethanol Hydrochloride (CAS: 787622-24-6) Similarity: 0.96 (structural similarity score) . Key Differences: The R-enantiomer differs only in stereochemistry at the piperidine ring’s second position. Enantiomeric pairs often exhibit divergent pharmacological activities. For instance, the S-form may display higher binding affinity to specific biological targets due to spatial compatibility. Applications: Used in asymmetric synthesis and receptor studies to evaluate stereoselectivity .

Alkyl-Substituted Piperidines

- (S)-2-Ethylpiperidine Hydrochloride (CAS: 558479-16-6)

- Molecular Formula : C₇H₁₅N·HCl.

- Key Differences : Replaces the hydroxyethyl group with a hydrophobic ethyl chain. This reduces water solubility (logP ≈ 1.2 vs. ~0.5 for the hydroxyethyl analog) and may alter membrane permeability.

- Bioactivity : Alkyl-substituted piperidines are common in analgesics and local anesthetics, leveraging their lipophilicity for enhanced blood-brain barrier penetration .

Aromatic and Bulky Substituents

- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0) Molecular Formula: C₁₈H₂₁NO·HCl. Molecular Weight: 303.83 g/mol . Key Differences: The diphenylmethoxy group introduces steric bulk and aromaticity, significantly increasing molecular weight and reducing solubility. Such compounds are often explored in antipsychotic drug development due to their affinity for dopamine receptors .

Carboxylic Acid Derivatives

- Piperidine-2-carboxylic Acid Hydrochloride (CAS: 2133-33-7) Molecular Formula: C₆H₁₁NO₂·HCl. Key Differences: The carboxylic acid group introduces acidity (pKa ~2.5), making the compound ionized at physiological pH. This impacts bioavailability and interactions with ion channels or enzymes. Applications: Precursor for nootropic agents and metal-chelating compounds .

Comparative Data Table

Biologische Aktivität

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride is a chiral piperidine derivative notable for its diverse biological activities and potential applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

- Molecular Formula : C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Classification : Harmful if swallowed; potential skin irritant

The compound's unique structure, characterized by a hydroxyethyl group and a chiral center, contributes significantly to its biological properties.

Research indicates that this compound interacts with various biological targets, potentially inhibiting specific proteins and cellular checkpoints. Its mechanisms include:

- Inhibition of Enzymes : It has been studied for its ability to inhibit enzymes such as PTGR2, which plays a crucial role in human metabolism. Inhibitory studies have shown promising IC50 values, indicating effective binding and modulation of enzymatic activity .

- Ligand Activity : The compound has been explored as a ligand in fragment-based drug discovery, showing potential interactions with transporters like SLC25A20, which are vital for cellular function .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Enzyme Inhibition Study :

- Fragment-Based Screening :

Comparative Analysis

To further understand the uniqueness of this compound compared to similar compounds, the following table illustrates key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxyethyl)piperidine | Lacks hydrochloride salt; different functional groups | More hydrophilic due to additional hydroxyl group |

| N-Methyl-2-(2-hydroxyethyl)piperidine | Methylated nitrogen affecting biological activity | Increased lipophilicity compared to the target |

| 4-(2-Hydroxyethyl)piperidine | Different position of hydroxyethyl group | May exhibit different pharmacological properties |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 2-Chloroethanol, K₂CO₃, DMF, 50°C, 12h | 75–85 | >95% |

| 2 | HCl (gas), EtOH, RT, 2h | 90–95 | >99% |

Advanced: How to resolve enantiomeric impurities in this compound?

Methodological Answer:

Impurities often arise from racemization during synthesis. Resolution strategies include:

- Chiral Chromatography: Use Chiralpak® IA or IB columns with hexane:isopropanol (90:10, 0.1% TFA) for baseline separation (ee >99%) .

- Crystallization-Induced Diastereomer Resolution (CIDR): Form diastereomeric salts with L-tartaric acid in ethanol/water (1:1), achieving >98% ee .

- Kinetic Resolution: Employ lipase-catalyzed acetylation of the (R)-enantiomer in tert-butyl methyl ether .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm the hydroxyethyl group (δ 3.6–3.8 ppm for -CH₂OH) and piperidine ring protons (δ 1.4–2.8 ppm) .

- HPLC-MS: ESI+ mode ([M+H]+ at m/z 164.1) with C18 column (ACN:0.1% formic acid) for purity assessment .

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (CCDC deposition recommended) .

Advanced: How does the hydroxyethyl group influence receptor binding in pharmacological studies?

Methodological Answer:

The hydroxyethyl moiety enhances hydrogen bonding with target receptors (e.g., sigma-1 or opioid receptors). Key findings:

- SAR Studies: Replacement with methyl or ethyl groups reduces binding affinity by 50–70%, highlighting the critical role of the hydroxyl group .

- Docking Simulations: Molecular dynamics (MD) using AutoDock Vina show ΔG values of −8.2 kcal/mol for the (S)-enantiomer vs. −6.5 kcal/mol for (R) .

- In Vitro Assays: IC₅₀ values for sigma-1 receptor inhibition: (S)-enantiomer = 12 nM vs. (R)-enantiomer = 450 nM .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (splash risk due to HCl salt) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management: Neutralize with NaHCO₃ and absorb with vermiculite .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Long-Term Stability: Store at −20°C in amber vials; shelf life >24 months (degradation <2% by HPLC) .

Basic: What are common impurities in this compound?

Methodological Answer:

Q. Table 2: Impurity Profile

| Impurity | Source | Control Strategy |

|---|---|---|

| (R)-Enantiomer | Racemization | Chiral chromatography |

| Ethylene glycol | Side reaction | Purification via recrystallization |

Advanced: How to reconcile contradictory pharmacological data across studies?

Methodological Answer:

Discrepancies often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.